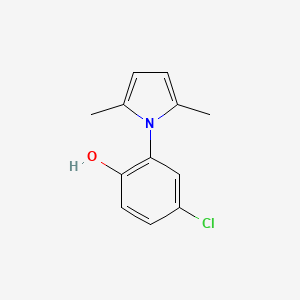
4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol, also known as 4-chloro-2-isopropylphenol, is a chemical compound which has been studied for its potential applications in scientific research. This compound is a derivative of phenol and has been shown to have a number of biochemical and physiological effects. It has been used in a variety of laboratory experiments, and its potential for future applications is being explored.
Scientific Research Applications
Catalytic Applications
One notable application of 4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol is in catalysis. For instance, the use of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols showcases the relevance of pyrrol-based compounds in enhancing reaction efficiencies under base-free conditions. This study provided a detailed investigation into the reaction mechanism, revealing insights into the catalytic process and its potential for recyclability (Liu et al., 2014).
Solvation and Solvatochromism
Research on solvation and solvatochromism highlights the importance of related molecular structures in understanding solvent effects. A study comparing Reichardt’s Solvatochromic Probe and related molecular “core” structures demonstrated how these compounds exhibit distinct colors in different solvents, a phenomenon known as solvatochromism. This research helps elucidate specific and nonspecific interactions between probes and solvents, offering insights into solvation dynamics (Pires et al., 2019).
Sensory Applications
4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol has been explored for its sensory applications, particularly in the development of colorimetric sensors. For example, a calix[4]pyrrole–4-nitrophenolate based anion sensor leverages the compound's ability to change color upon interaction with specific anions, such as fluoride. This application underscores the compound's utility in creating sensitive and selective sensors for environmental and analytical chemistry (Gale et al., 1999).
Environmental Applications
In the environmental sphere, studies have focused on the biodegradation of substituted phenolics, demonstrating the kinetics of biodegradation for compounds including 4-chlorophenol. Understanding these kinetics is crucial for environmental remediation and pollution control strategies, as it provides insights into the degradation rates and mechanisms of phenolic pollutants (Brown et al., 1990).
Electrochemical and Conductive Properties
The synthesis and characterization of conducting copolymers, such as those derived from succinic acid bis-(4-pyrrol-1-yl-phenyl) ester, reveal the electrochemical and electrochromic properties of pyrrol-based compounds. These properties are essential for the development of advanced materials with potential applications in electronics, energy storage, and sensors (Ertas et al., 2004).
Future Directions
[1] Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 16(4), e0250416
[2] NIST Chemistry WebBook. 2,4-Dimethyl-1H-pyrrole
[3] Molbank. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-benzothiadiazole
[4] Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors.
[5] Amini et al. (2019). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 13(1), 1-10
properties
IUPAC Name |
4-chloro-2-(2,5-dimethylpyrrol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)11-7-10(13)5-6-12(11)15/h3-7,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVGEAKPPSCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC(=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)
![2-[(2,4,6-Trimethylphenyl)amino]acetohydrazide](/img/structure/B2552170.png)
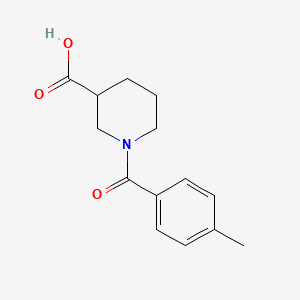
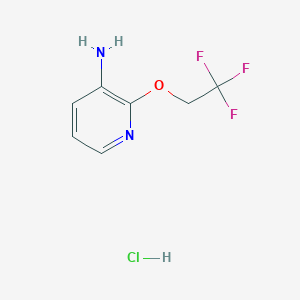
![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)
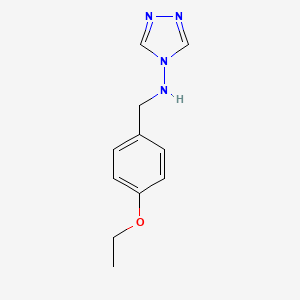
![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)
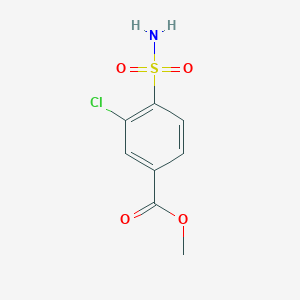
![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)
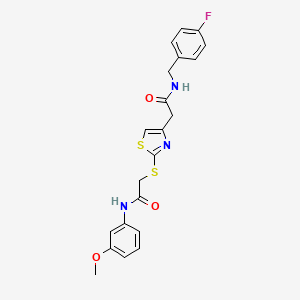
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)
![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)
![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)